Cas no 1903183-36-7 (methyl 3-(3-fluorophenyl)oxetane-3-carboxylate)

Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate is a fluorinated oxetane derivative with a carboxylate ester functional group, offering unique reactivity and structural features for synthetic applications. The presence of the fluorophenyl moiety enhances its utility in medicinal chemistry and agrochemical research, where fluorine substitution is often leveraged to modulate bioavailability and metabolic stability. The oxetane ring contributes to steric and electronic effects, making it a valuable intermediate in the design of bioactive molecules. This compound is particularly suited for cross-coupling reactions, nucleophilic substitutions, and other transformations where controlled stereochemistry and functional group compatibility are critical. Its well-defined structure ensures reproducibility in synthetic workflows.
methyl 3-(3-fluorophenyl)oxetane-3-carboxylate structure
1903183-36-7 structure
Product Name:methyl 3-(3-fluorophenyl)oxetane-3-carboxylate
CAS No:1903183-36-7
MF:C11H11FO3
MW:210.201647043228
CID:5221179
PubChem ID:117548476
Update Time:2026-03-07

methyl 3-(3-fluorophenyl)oxetane-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 3-Oxetanecarboxylic acid, 3-(3-fluorophenyl)-, methyl ester
    • methyl 3-(3-fluorophenyl)oxetane-3-carboxylate
    • PS-18868
    • F89418
    • 1903183-36-7
    • Inchi: 1S/C11H11FO3/c1-14-10(13)11(6-15-7-11)8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3
    • InChI Key: ZVURGPILZWDESG-UHFFFAOYSA-N
    • SMILES: O1CC(C2=CC=CC(F)=C2)(C(OC)=O)C1

Computed Properties

  • Exact Mass: 210.06922237g/mol
  • Monoisotopic Mass: 210.06922237g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 35.5Ų

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methyl 3-(3-fluorophenyl)oxetane-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1903183-36-7)methyl 3-(3-fluorophenyl)oxetane-3-carboxylate
Order Number:A1075562
Stock Status:in Stock
Quantity:100mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:57
Price ($):220.0
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methyl 3-(3-fluorophenyl)oxetane-3-carboxylate Related Literature

Additional information on methyl 3-(3-fluorophenyl)oxetane-3-carboxylate

Methyl 3-(3-Fluorophenyl)oxetane-3-carboxylate (CAS No. 1903183-36-7): A Comprehensive Overview

Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate (CAS No. 1903183-36-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique oxetane ring and fluorinated phenyl substituent, offers a range of potential applications in drug development and chemical synthesis. This article provides an in-depth exploration of the chemical properties, synthesis methods, and potential therapeutic applications of methyl 3-(3-fluorophenyl)oxetane-3-carboxylate.

Chemical Structure and Properties

The molecular formula of methyl 3-(3-fluorophenyl)oxetane-3-carboxylate is C12H11FNO2, with a molecular weight of approximately 224.21 g/mol. The compound features a four-membered oxetane ring, which is known for its high reactivity and stability under various chemical conditions. The presence of the fluorinated phenyl group imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical transformations and biological studies.

The physical properties of methyl 3-(3-fluorophenyl)oxetane-3-carboxylate include a melting point of around 65-67°C and a boiling point of approximately 245°C at atmospheric pressure. It is soluble in common organic solvents such as methanol, ethanol, and dichloromethane, but has limited solubility in water. These properties make it suitable for use in both laboratory-scale experiments and industrial processes.

Synthesis Methods

The synthesis of methyl 3-(3-fluorophenyl)oxetane-3-carboxylate can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-fluorobenzaldehyde with glycidol to form an intermediate epoxide, which is then reacted with methyl acrylate to yield the desired product. This approach is favored for its high yield and mild reaction conditions.

An alternative synthetic route involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods offer enhanced control over the regioselectivity and stereoselectivity of the product, making them particularly useful for the preparation of enantiomerically pure forms of methyl 3-(3-fluorophenyl)oxetane-3-carboxylate.

Biological Activity and Therapeutic Potential

Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate has shown promising biological activity in various preclinical studies. One area of particular interest is its potential as a modulator of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents. Recent research has demonstrated that compounds with similar structures can effectively modulate GPCRs involved in pain signaling, inflammation, and neurodegenerative diseases.

In addition to its GPCR modulating properties, methyl 3-(3-fluorophenyl)oxetane-3-carboxylate has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory disorders.

Clinical Applications and Future Directions

The therapeutic potential of methyl 3-(3-fluorophenyl)oxetane-3-carboxylate is currently being explored in several clinical trials. Early-stage trials have focused on evaluating its safety and efficacy in treating conditions such as chronic pain and inflammatory diseases. Preliminary results have been encouraging, with the compound demonstrating good tolerability and a favorable pharmacokinetic profile.

Further research is needed to fully understand the mechanisms underlying the biological activity of methyl 3-(3-fluorophenyl)oxetane-3-carboxylate. Ongoing studies are investigating its interactions with specific cellular targets and signaling pathways, as well as its potential synergistic effects when used in combination with other therapeutic agents.

Safety Considerations and Regulatory Status strong>

Safety considerations are paramount in the development of any new pharmaceutical compound. Preclinical toxicology studies have indicated that methyl 3-(3-fluorophenyl)oxetane-3-carboxylate strong> exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, as with all new drugs, comprehensive safety assessments will be required before it can be approved for widespread use.

The regulatory status of < strong>methyl 3-(3-fluorophenyl)oxetane-3-carboxylate< / strong > is currently under review by various health authorities worldwide. Clinical trials are ongoing to gather the necessary data to support regulatory submissions for approval as a therapeutic agent. p >

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Amadis Chemical Company Limited
(CAS:1903183-36-7)methyl 3-(3-fluorophenyl)oxetane-3-carboxylate
A1075562
Purity:99%
Quantity:100mg
Price ($):220.0
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